Cas no 80499-01-0 (Benzeneacetic acid,4-chloro-a-(1-methylethyl)-,[3-[(4-fluorophenyl)methoxymethyl]phenyl]methyl ester)
![Benzeneacetic acid,4-chloro-a-(1-methylethyl)-,[3-[(4-fluorophenyl)methoxymethyl]phenyl]methyl ester structure](https://it.kuujia.com/scimg/cas/80499-01-0x500.png)
80499-01-0 structure
Nome del prodotto:Benzeneacetic acid,4-chloro-a-(1-methylethyl)-,[3-[(4-fluorophenyl)methoxymethyl]phenyl]methyl ester
Benzeneacetic acid,4-chloro-a-(1-methylethyl)-,[3-[(4-fluorophenyl)methoxymethyl]phenyl]methyl ester Proprietà chimiche e fisiche
Nomi e identificatori
-
- Benzeneacetic acid,4-chloro-a-(1-methylethyl)-,[3-[(4-fluorophenyl)methoxymethyl]phenyl]methyl ester
- (3-((4-Fluorophenyl)methoxymethyl)phenyl)methyl 4-Chloro-alpha-(1-meth ylethyl)benzeneacetate
- [3-[(4-fluorophenyl)-methoxymethyl]phenyl]methyl 2-(4-chlorophenyl)-3-methylbutanoate
- (3-((4-Fluorophenyl)methoxymethyl)phenyl)methyl 4-Chloro-alpha-(1-methylethyl)benzeneacetate
- {3-[(4-Fluorophenyl)(methoxy)methyl]phenyl}methyl 2-(4-chlorophenyl)-3-methylbutanoate
- DTXSID001001281
- 80499-01-0
- Benzeneacetic acid, 4-Chloro-alpha-(1-methylethyl)-, (3-((4-fluorophenyl)methoxymethyl)phenyl)methyl ester
-
- Inchi: InChI=1S/C26H26ClFO3/c1-17(2)24(19-7-11-22(27)12-8-19)26(29)31-16-18-5-4-6-21(15-18)25(30-3)20-9-13-23(28)14-10-20/h4-15,17,24-25H,16H2,1-3H3
- Chiave InChI: FJWZBJUBDIQMKW-UHFFFAOYSA-N
- Sorrisi: CC(C)C(C1=CC=C(C=C1)Cl)C(=O)OCC2=CC(=CC=C2)C(C3=CC=C(C=C3)F)OC
Proprietà calcolate
- Massa esatta: 440.155
- Massa monoisotopica: 440.155
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 31
- Conta legami ruotabili: 9
- Complessità: 541
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 2
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Carica superficiale: 0
- Conta Tautomer: niente
- Superficie polare topologica: 35.5Ų
- XLogP3: 6.6
Proprietà sperimentali
- Densità: 1.182
- Punto di ebollizione: 507.6°C at 760 mmHg
- Punto di infiammabilità: 150°C
- Indice di rifrazione: 1.563
Benzeneacetic acid,4-chloro-a-(1-methylethyl)-,[3-[(4-fluorophenyl)methoxymethyl]phenyl]methyl ester Letteratura correlata
-
Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310
-
Maarit H. Lahtinen,Mamata Bhattarai,Satu J. Kirjoranta,Venla K. Juntti,Leena J. Peltonen,Petri O. Kilpeläinen Green Chem., 2019,21, 4691-4705
-
Soon Moon Jeong,Seongkyu Song,Kyung-Il Joo,Joonwoo Kim,Sung-Ho Hwang,Jaewook Jeong,Hyunmin Kim Energy Environ. Sci., 2014,7, 3338-3346
-
Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
80499-01-0 (Benzeneacetic acid,4-chloro-a-(1-methylethyl)-,[3-[(4-fluorophenyl)methoxymethyl]phenyl]methyl ester) Prodotti correlati
- 2228281-26-1(1-(2-chloro-6-methylpyridin-3-yl)cyclopropane-1-carbonitrile)
- 1206679-92-6(2-Chloro-5-(ethylsulfonyl)pyridine)
- 1995632-95-5(6-((2-Morpholinoethyl)amino)pyridazin-3-ol)
- 2171945-39-2(tert-butyl N-2-(chlorosulfonyl)-1-(2,4-difluorophenyl)ethylcarbamate)
- 392243-35-5(2,4-dimethoxy-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide)
- 2639461-78-0(Tert-butyl 6-(2-amino-1,3-thiazol-4-yl)hexanoate)
- 138775-07-2(Fmoc-Orn(Z)-OH)
- 2172237-95-3(2-{5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylhexanamidooxy}acetic acid)
- 2164094-57-7(4-(aminomethyl)-4-(oxan-2-yl)cyclohexan-1-ol)
- 2138154-91-1(5-(2-Methylpropyl)-3-(thiophen-3-yl)-1,2-oxazole-4-carboxylic acid)
Fornitori consigliati
江苏科伦多食品配料有限公司
Membro d'oro
CN Fornitore
Reagenti

Shanghai Joy Biotech Ltd
Membro d'oro
CN Fornitore
Grosso

Tiancheng Chemical (Jiangsu) Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Nanjing Jubai Biopharm
Membro d'oro
CN Fornitore
Grosso

Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti
